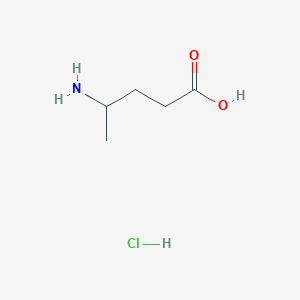
4-氨基戊酸盐酸盐
描述
4-Aminopentanoic acid hydrochloride is a chemical compound with the CAS Number: 62000-70-8 . It has a molecular weight of 153.61 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 4-aminopentanoic acid hydrochloride . The InChI code for this compound is 1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H .Physical And Chemical Properties Analysis
4-Aminopentanoic acid hydrochloride is a powder at room temperature . It has a melting point of 151-154°C .科学研究应用
Pharmaceutical Intermediate
4-Aminopentanoic acid hydrochloride: is a valuable chiral γ-amino acid used as an intermediate in the synthesis of pharmaceutical agents. It plays a crucial role in the production of Gly-Pro-Glu-OH (GPE) analogs, which are investigated for treating central nervous system injuries and neurodegenerative diseases such as Alzheimer’s, Parkinson’s, and Huntington’s diseases .
Enzymatic Synthesis
The compound is synthesized from levulinic acid, a biomass derivative, using engineered glutamate dehydrogenase from Escherichia coli. This process is notable for its sustainability, utilizing ammonia as the amino donor and producing inorganic carbonate as the sole by-product .
Peptide Chemistry
In peptide chemistry, 4-Aminopentanoic acid hydrochloride is used to increase the in vivo stability and diversity of peptide molecules. It’s involved in the synthesis of peptidomimetics, which are compounds mimicking the biological activity of peptides .
Muscarinic M4 Receptor Agonist
This compound serves as an important intermediate for the synthesis of muscarinic M4 receptor agonists. These agonists are potential therapeutic agents for the treatment of various neurological and psychiatric disorders .
Artificial Peptides
4-Aminopentanoic acid hydrochloride: is incorporated into the formation of physiologically active artificial peptides. These artificial peptides have a wide range of applications, including as research tools or potential therapeutic agents .
Biocatalysis
The enzymatic approach to synthesize 4-Aminopentanoic acid hydrochloride represents an advancement in biocatalysis. It demonstrates the potential of using tailored enzymes for the efficient transformation of biomass-derived chemicals into high-value products .
安全和危害
未来方向
A recent study has developed a novel enzymatic approach to transform levulinic acid, which can be obtained from biomass, into value-added ®-4-aminopentanoic acid . This approach uses an engineered glutamate dehydrogenase from Escherichia coli . This could be a promising direction for the future use of 4-Aminopentanoic acid hydrochloride.
作用机制
Target of Action:
4-Aminopentanoic acid hydrochloride (also known as 4-APA) primarily interacts with neurotransmitter systems in the brain. Specifically, it impacts the balance between excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission. Imbalance in this pathway has been associated with various psychiatric and neurological disorders .
Biochemical Pathways:
4-APA affects the balance between excitatory glutamate and inhibitory GABA neurotransmission. Dysregulation in this balance contributes to various neurological and psychiatric conditions .
Action Environment:
Environmental factors (e.g., pH, temperature, ion concentrations) can affect 4-APA’s stability, efficacy, and interaction with neurotransmitter systems.
属性
IUPAC Name |
4-aminopentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-4(6)2-3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRBUADXBDUKOMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90491721 | |
| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Aminopentanoic acid hydrochloride | |
CAS RN |
62000-70-8 | |
| Record name | Pentanoic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62000-70-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminovaleric acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062000708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminopentanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90491721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-aminopentanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOVALERIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1260KZV0X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![2-(2-Bromoimidazo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B1280005.png)



